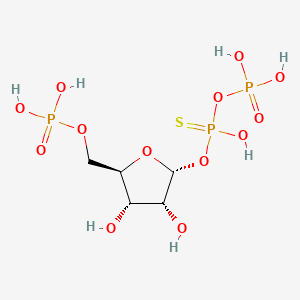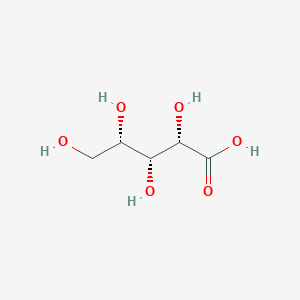
2-methyl-N'-(3-pyridinylmethylene)-3-furohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(3-pyridinylmethylideneamino)-3-furancarboxamide is a furoic acid. It derives from a 3-furoic acid.
Scientific Research Applications
Complexation and Sensor Development
A study by Ganjali et al. (2009) investigated the complexation of N′-(1-pyridin-2-ylmethylene)-2-furohydrazide (NFH) with metal ions. They found that this complexation led to the development of a highly selective Ho3+ potentiometric membrane sensor. This sensor showed potential for indirect determination of terazocine in pharmaceutical formulations, highlighting the relevance of lanthanide sensors due to their similarity to calcium ions in terms of ionic radii but with a higher charge density (Ganjali et al., 2009).
Synthesis and Structural Characterization
Babu et al. (2014) conducted a study on the synthesis and structural characterization of (E)-N′-((Pyridin-2-yl)methylene)benzohydrazide (PMBH). Their research included X-ray diffraction, FT-IR, FT-Raman, and UV–Visible spectra analyses, offering insights into the vibrational assignments, hyperpolarizability, and intra-molecular charge transfer of the compound (Babu et al., 2014).
Sensor for La(III) Ions
Zamani et al. (2006) synthesized a La(III) ion-selective PVC membrane sensor using N'-(1-pyridin-2-ylmethylene)-2-furohydrazide (NPYFH) as the sensing material. The sensor demonstrated good selectivity and a wide linear response for La(III) ions, making it a promising tool for potentiometric titrations of La(III) with EDTA (Zamani et al., 2006).
Synthesis of New Heterocyclic Systems
Hashem et al. (2007) explored the synthesis of new heterocyclic systems using derivatives of 2-pyridinecarboxaldehyde. Their research focused on the synthesis of various compounds bearing pyrazolyl moiety as a side-chain, demonstrating the versatility of this class of compounds in creating diverse heterocyclic systems (Hashem et al., 2007).
Catalytic Synthesis of Heterocycles
Hummel et al. (2014) described a Co(III)-catalyzed synthesis of N-aryl-2H-indazoles and furans through C–H bond functionalization, addition, and cyclization cascades. This method was significant for its use of simple inputs and application in pharmaceutical, agrochemical, and materials research, showcasing the potential of such catalytic processes in heterocyclic chemistry (Hummel et al., 2014).
Synthesis of Bio-Based Polyesters
Terzopoulou et al. (2017) synthesized new biobased furanoate polyesters with potential use in food packaging. They used monomers like 2,5-furandicarboxylic acid and diols with irregular structures for polymerization, emphasizing the role of such compounds in developing environmentally friendly materials (Terzopoulou et al., 2017).
properties
Product Name |
2-methyl-N'-(3-pyridinylmethylene)-3-furohydrazide |
|---|---|
Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
2-methyl-N-[(E)-pyridin-3-ylmethylideneamino]furan-3-carboxamide |
InChI |
InChI=1S/C12H11N3O2/c1-9-11(4-6-17-9)12(16)15-14-8-10-3-2-5-13-7-10/h2-8H,1H3,(H,15,16)/b14-8+ |
InChI Key |
IEPYVUGXSJPOHQ-RIYZIHGNSA-N |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=CN=CC=C2 |
SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=CN=CC=C2 |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=CN=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




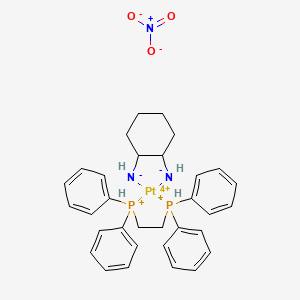

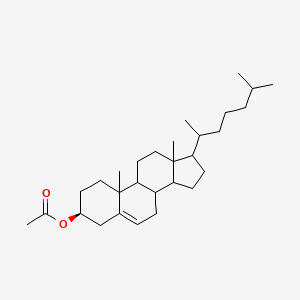
![[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] adamantane-1-carboxylate](/img/structure/B1240027.png)
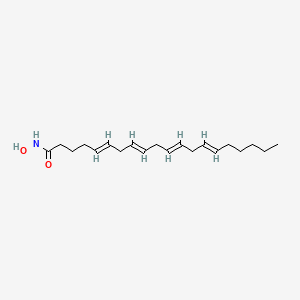

![[(2R)-4-[(2Z)-2-(6-Chloro-3-oxo-2-benzofuran-1-ylidene)ethoxy]-2-(3-methylbutanoyloxy)-4-oxobutyl]-trimethylazanium;bromide](/img/structure/B1240033.png)

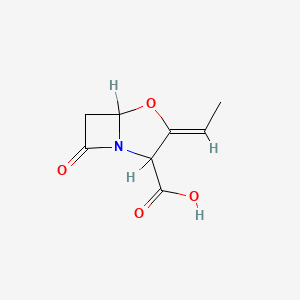
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-phenoxyacetohydrazide](/img/structure/B1240039.png)
![ethyl 4-{5-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate](/img/structure/B1240040.png)
